1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- is a chiral compound belonging to the class of isobenzofuranones. This compound is characterized by its unique structure, which includes a benzoyloxy group attached to the methyl group at the third position of the isobenzofuranone ring. The (3S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- typically involves the esterification of 3-hydroxymethyl-1(3H)-isobenzofuranone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isobenzofuranones depending on the nucleophile used.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The (3S)- configuration can also affect the compound’s ability to fit into the active sites of target proteins, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3R)-: The enantiomer of the (3S)- compound, which may have different biological activities due to its stereochemistry.
1(3H)-Isobenzofuranone, 3-[(methoxy)methyl]-, (3S)-: A similar compound with a methoxy group instead of a benzoyloxy group, which can influence its reactivity and interactions.
1(3H)-Isobenzofuranone, 3-[(acetoxy)methyl]-, (3S)-: Another analog with an acetoxy group, which may have different chemical and biological properties.
Uniqueness
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- is unique due to its specific stereochemistry and the presence of the benzoyloxy group, which can significantly influence its chemical reactivity and biological activity. The (3S)- configuration can lead to different interactions with molecular targets compared to its (3R)- enantiomer, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
528584-58-9 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
[(1S)-3-oxo-1H-2-benzofuran-1-yl]methyl benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)19-10-14-12-8-4-5-9-13(12)16(18)20-14/h1-9,14H,10H2/t14-/m1/s1 |
InChI Key |
QBLXCKOUNWURKQ-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.